molecular formula C18H17NO3S2 B2551486 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(methylthio)benzamide CAS No. 2034442-97-0

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(methylthio)benzamide

Cat. No. B2551486
CAS RN: 2034442-97-0
M. Wt: 359.46
InChI Key: WUPXIXDKKRLPIB-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(methylthio)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Dye-Sensitized Solar Cells Enhancement

One notable application of derivatives similar to N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(methylthio)benzamide is in the enhancement of dye-sensitized solar cells (DSSCs). Research has demonstrated that phenothiazine derivatives, incorporating furan and thiophene as conjugated linkers, significantly improve the solar energy-to-electricity conversion efficiency of DSSCs. Specifically, a derivative with furan as a conjugated linker exhibited a conversion efficiency improvement of over 24% compared to reference cells under standard irradiation conditions (Se Hun Kim et al., 2011).

Synthetic Chemistry and Heterocyclic Compounds

In synthetic chemistry, this compound's derivatives are pivotal in creating new heterocyclic structures, such as 5,6‐dihydrothieno(and furo)pyrimidines. These compounds are synthesized through reactions that yield complex structures bearing an active methine group, which are of interest due to their potential biological activities and as intermediates in pharmaceutical chemistry (H. Maruoka et al., 2001).

Chemoselective Synthesis

The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates represents another significant application. This process results in the formation of N-(2-hydroxyphenyl)benzamides, compounds of biological interest, through a pathway involving thiourea formation followed by thiocyanic acid elimination. This methodology underscores the versatile synthetic applications of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(methylthio)benzamide and related compounds (Tarjeet Singh et al., 2017).

Polymer Science

Furthermore, derivatives of this compound have been explored in polymer science, particularly in the enzymatic synthesis of biobased polyesters. Using diol equivalents derived from furan, novel biobased furan polyesters with desirable physical properties have been synthesized, indicating potential applications in sustainable materials science (Yi Jiang et al., 2014).

Antimicrobial Activity

Additionally, the antimicrobial properties of new acylthiourea derivatives, which are structurally related to N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(methylthio)benzamide, have been investigated. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as novel anti-microbial agents with significant therapeutic applications (Carmen Limban et al., 2011).

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S2/c1-23-17-5-3-2-4-13(17)18(21)19-10-14(20)16-7-6-15(22-16)12-8-9-24-11-12/h2-9,11,14,20H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPXIXDKKRLPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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